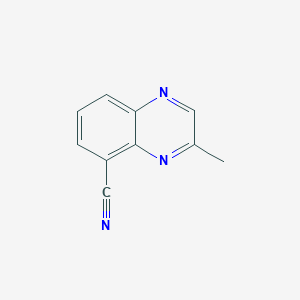

3-Methylquinoxaline-5-carbonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H7N3 |

|---|---|

Molecular Weight |

169.18 g/mol |

IUPAC Name |

3-methylquinoxaline-5-carbonitrile |

InChI |

InChI=1S/C10H7N3/c1-7-6-12-9-4-2-3-8(5-11)10(9)13-7/h2-4,6H,1H3 |

InChI Key |

WJFATLXWZSDPJA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=C(C=CC=C2N=C1)C#N |

Origin of Product |

United States |

A Legacy of Discovery: the Historical and Foundational Research of Quinoxaline Derivatives

The journey into the world of quinoxalines began in the late 19th century. A pivotal moment in this journey was the development of the Hinsberg reaction, a straightforward and efficient method for synthesizing quinoxaline (B1680401) derivatives. This reaction involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound, laying the groundwork for the exploration of this new class of heterocyclic compounds. nih.gov

Early research primarily focused on the fundamental synthesis and characterization of the quinoxaline core. These foundational studies were crucial in establishing the basic chemical properties and reactivity of the quinoxaline ring system, paving the way for future innovations.

The Contemporary Renaissance of Substituted Quinoxalines

In recent decades, there has been a significant resurgence of interest in substituted quinoxalines, driven by their diverse and potent biological activities. nih.gov These compounds are now recognized as privileged scaffolds in medicinal chemistry, meaning their structure is frequently found in biologically active compounds.

The contemporary significance of substituted quinoxalines is vast and varied. Researchers have successfully synthesized derivatives with a wide array of pharmacological properties, including antibacterial, antifungal, antiviral, and anticancer activities. researchgate.net This versatility has made the quinoxaline (B1680401) scaffold a central component in the development of new therapeutic agents. nih.gov Furthermore, the unique electronic properties of the quinoxaline ring have led to their investigation in materials science for applications in dyes, organic light-emitting diodes (OLEDs), and as electron-transporting materials.

The Specific Case for 3 Methylquinoxaline 5 Carbonitrile: Research Context and Rationale

Classical Cyclocondensation Routes for Quinoxaline Core Formation

The most traditional and widely adopted method for the synthesis of the quinoxaline core is the cyclocondensation reaction between an ortho-phenylenediamine and a 1,2-dicarbonyl compound. nih.gov This approach remains a cornerstone for the preparation of a diverse range of quinoxaline derivatives.

Condensation Reactions Utilizing ortho-Phenylenediamines and Dicarbonyl Precursors

The synthesis of this compound via the classical route commences with the preparation of the key intermediate, 3,4-diaminobenzonitrile (B14204). A common method to obtain this precursor is through the reduction of 3-amino-4-nitrobenzonitrile (B113395). This can be effectively achieved by hydrogenation using a palladium on carbon (Pd/C) catalyst. chemicalbook.com

Once 3,4-diaminobenzonitrile is secured, it can be reacted with a suitable 1,2-dicarbonyl precursor to form the target molecule. For the synthesis of a 3-methyl-substituted quinoxaline, an appropriate dicarbonyl compound would be methylglyoxal (B44143) (pyruvaldehyde). The condensation reaction involves the nucleophilic attack of the amino groups of the diamine onto the carbonyl carbons of the dicarbonyl compound, followed by dehydration to yield the aromatic quinoxaline ring.

The general reaction is depicted below:

Table 1: Classical Synthesis of this compound

| Reactant 1 | Reactant 2 | Product | Description |

| 3,4-Diaminobenzonitrile | Methylglyoxal | This compound | Classical cyclocondensation reaction. |

Variations in Reaction Conditions and Reagents

The classical condensation reaction can be carried out under various conditions. Often, the reaction is performed in a protic solvent such as ethanol (B145695) or acetic acid, which can also act as a catalyst. ijrti.org Refluxing the reaction mixture is a common practice to ensure the completion of the reaction. ijrti.org In some instances, the reaction can proceed at room temperature, although it may require longer reaction times. udayton.edu

The choice of the dicarbonyl precursor is critical for introducing the desired substituent at the 2 and 3-positions of the quinoxaline ring. For instance, using benzil (B1666583) would result in a 2,3-diphenylquinoxaline. The use of α-hydroxy ketones is also a viable alternative, which are oxidized in situ to the corresponding dicarbonyl species. nih.gov

Advanced Catalytic Synthesis Strategies

To overcome some of the limitations of classical methods, such as harsh reaction conditions and long reaction times, several advanced catalytic strategies have been developed for quinoxaline synthesis. These methods often offer improved yields, milder conditions, and greater efficiency.

Ionic Liquid-Mediated Synthetic Approaches

Ionic liquids (ILs) have emerged as green and efficient media and catalysts for a wide range of organic transformations, including the synthesis of quinoxalines. Brønsted acidic ionic liquids, for example, have been successfully employed to catalyze the condensation of ortho-phenylenediamines and 1,2-dicarbonyl compounds. These reactions can often be performed under mild conditions with high yields and short reaction times. The use of ionic liquids also facilitates catalyst recycling, adding to the sustainability of the process.

A proposed application for the synthesis of this compound would involve the use of an acidic ionic liquid to catalyze the condensation of 3,4-diaminobenzonitrile and methylglyoxal.

Table 2: Ionic Liquid-Mediated Synthesis

| Catalyst Type | Advantages | Proposed Application |

| Brønsted Acidic Ionic Liquid | High yields, short reaction times, catalyst recyclability, environmentally benign. | Synthesis of this compound from 3,4-diaminobenzonitrile and methylglyoxal. |

Metal-Catalyzed (e.g., Zinc Triflate) Quinoxaline Formation

Various metal catalysts have been shown to be highly effective in promoting quinoxaline synthesis. Zinc triflate (Zn(OTf)₂) is a noteworthy example of a mild and efficient Lewis acid catalyst for this transformation. It can catalyze the reaction between ortho-phenylenediamines and 1,2-dicarbonyl compounds in acetonitrile (B52724) at room temperature or under reflux, affording high yields of the corresponding quinoxalines. The use of a metal catalyst like zinc triflate can significantly accelerate the reaction rate and allow for milder conditions compared to uncatalyzed reactions.

For the synthesis of this compound, zinc triflate could be employed as a catalyst for the condensation of 3,4-diaminobenzonitrile and methylglyoxal, potentially leading to a more efficient and higher-yielding process.

Table 3: Zinc Triflate-Catalyzed Synthesis

| Catalyst | Solvent | Conditions | Advantages | Proposed Application |

| Zinc Triflate (Zn(OTf)₂) | Acetonitrile | Room Temperature or Reflux | High yields, mild conditions, efficiency. | Catalyzing the synthesis of this compound. |

Green Chemistry Principles in Quinoxaline Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of quinoxalines to develop more environmentally friendly and sustainable methods. This includes the use of greener solvents like water or ethanol, the development of reusable catalysts, and the use of energy-efficient techniques such as microwave-assisted synthesis. udayton.edu

Microwave irradiation, for example, has been shown to dramatically reduce reaction times for quinoxaline synthesis, often from hours to minutes, while providing excellent yields. udayton.edu Furthermore, solvent-free reaction conditions, where the reactants are mixed and heated without a solvent, represent another green approach that minimizes waste. The development of recyclable catalysts, such as silica-supported acids or metal catalysts, is also a key aspect of green quinoxaline synthesis. These green methodologies are highly applicable to the synthesis of this compound, offering pathways that are not only efficient but also have a reduced environmental footprint.

Targeted Functionalization Techniques for 3-Methyl and 5-Carbonitrile Substitution

The construction of the this compound framework can be approached through two primary strategies: either by pre-functionalizing the o-phenylenediamine (B120857) precursor before the cyclization reaction or by post-functionalization of a pre-formed quinoxaline core.

The introduction of a methyl group at the 3-position of the quinoxaline ring is most commonly achieved through the condensation of an appropriately substituted o-phenylenediamine with a methyl-containing dicarbonyl equivalent. A widely utilized and effective method involves the reaction of a substituted o-phenylenediamine with pyruvic acid or its derivatives, such as ethyl pyruvate (B1213749). mit.edursc.org For instance, the reaction of o-phenylenediamine with ethyl pyruvate in n-butanol yields 3-methylquinoxalin-2(1H)-one. mit.edu This intermediate can then be further functionalized.

Another approach involves the use of methylglyoxal in the condensation reaction. While effective, the handling of methylglyoxal can be challenging due to its propensity to polymerize.

A versatile method for the synthesis of 3-methylquinoxalin-2(1H)-one involves reacting o-phenylenediamine with pyruvic acid in the presence of 6N hydrochloric acid, which can be performed under microwave irradiation to accelerate the reaction. rsc.org This initial product, a quinoxalinone, serves as a valuable intermediate for further transformations.

The introduction of a carbonitrile group at the 5-position of the quinoxaline ring can be accomplished through several methods, primarily revolving around the use of a pre-functionalized benzene (B151609) ring or through the conversion of another functional group on the quinoxaline core.

A key strategy involves starting with a substituted o-phenylenediamine that already bears a cyano group at the desired position. For example, the synthesis could commence with 3,4-diaminobenzonitrile. This precursor can then be reacted with a methyl-dicarbonyl equivalent to form the this compound directly.

Alternatively, a Sandmeyer-type reaction on a 5-aminoquinoxaline derivative can be employed. This involves the diazotization of the amino group followed by treatment with a cyanide salt, typically cuprous cyanide.

A more modern and highly efficient method for introducing the cyano group is through palladium-catalyzed cyanation of a 5-haloquinoxaline. organic-chemistry.orgrsc.orgnih.gov This approach offers broad functional group tolerance and typically proceeds with high yields. The reaction utilizes a palladium catalyst, a cyanide source such as zinc cyanide (Zn(CN)₂) or potassium cyanide (KCN), and a suitable ligand. organic-chemistry.orgrsc.org This method is particularly advantageous for late-stage functionalization of the quinoxaline scaffold.

Combining the strategies for methyl and carbonitrile group introduction, a plausible multi-step synthesis for this compound can be devised.

Route 1: From a Substituted o-Phenylenediamine

A highly convergent approach begins with a suitably substituted o-phenylenediamine.

Synthesis of 3-Amino-4-nitrobenzonitrile: This can be achieved through the nitration of 3-aminobenzonitrile.

Reduction of the Nitro Group: The nitro group of 3-amino-4-nitrobenzonitrile is then selectively reduced to an amine to yield 3,4-diaminobenzonitrile.

Condensation Reaction: The resulting 3,4-diaminobenzonitrile is condensed with a methyl-dicarbonyl equivalent, such as pyruvic acid or methylglyoxal, to form this compound.

Route 2: Post-Functionalization of a Quinoxaline Core

This approach involves building the quinoxaline ring first and then introducing the desired substituents.

Synthesis of 3-Methylquinoxalin-2(1H)-one: As previously described, this can be synthesized from o-phenylenediamine and ethyl pyruvate. mit.edu

Halogenation at Position 5: The 3-methylquinoxalin-2(1H)-one would need to be halogenated at the 5-position. This can be a challenging step requiring specific directing groups or reaction conditions to achieve the desired regioselectivity.

Conversion to 2-Chloro-3-methyl-5-haloquinoxaline: The quinoxalinone is then converted to the corresponding 2-chloroquinoxaline (B48734) by treatment with a chlorinating agent like phosphorus oxychloride (POCl₃). mit.edu

Palladium-Catalyzed Cyanation: The 5-halo group is then converted to a carbonitrile using a palladium-catalyzed cyanation reaction. organic-chemistry.orgrsc.org

Reduction of the 2-Chloro Group (if necessary): Depending on the desired final product, the 2-chloro group might need to be removed, for instance, through catalytic hydrogenation.

A variation of this route could involve the initial synthesis of 5-halo-o-phenylenediamine, followed by condensation with a methyl-dicarbonyl source to produce 5-halo-3-methylquinoxaline, which is then subjected to cyanation.

Comparative Analysis of Synthetic Efficiency and Selectivity

The choice of synthetic route for this compound depends on factors such as the availability of starting materials, desired yield, and scalability.

| Synthetic Route | Starting Materials | Key Steps | Advantages | Disadvantages |

| Route 1: From Substituted o-Phenylenediamine | 3-Aminobenzonitrile | Nitration, Reduction, Condensation | High convergency, good regiochemical control from the start. | Availability and synthesis of the substituted o-phenylenediamine can be complex. |

| Route 2: Post-Functionalization | o-Phenylenediamine, Ethyl Pyruvate | Quinoxalinone formation, Halogenation, Chlorination, Cyanation | Readily available starting materials. | Potentially lower overall yield due to multiple steps, challenges in regioselective halogenation. |

| Palladium-Catalyzed Cyanation | 5-Halo-3-methylquinoxaline | Cyanation | High efficiency, good functional group tolerance, mild reaction conditions. organic-chemistry.orgrsc.org | Cost of palladium catalyst, potential for catalyst poisoning. |

| Sandmeyer Reaction | 5-Amino-3-methylquinoxaline | Diazotization, Cyanation | Well-established classical reaction. | Use of stoichiometric copper salts, potential for side reactions. |

The most efficient and regioselective route would likely be Route 1 , provided that 3,4-diaminobenzonitrile is accessible. This approach controls the substitution pattern from the outset, avoiding potential issues with regioselectivity in later functionalization steps.

Electrophilic and Nucleophilic Substitution Reactions on the Quinoxaline Ring System

The quinoxaline ring is considered an electron-deficient system, which influences its reactivity towards electrophilic and nucleophilic reagents.

Nucleophilic Aromatic Substitution of Hydrogen

The electron-deficient nature of the quinoxaline ring makes it susceptible to nucleophilic aromatic substitution of hydrogen (SNArH), particularly when activated by N-oxidation. The vicarious nucleophilic substitution (VNS) of hydrogen in quinoxaline has been explored, demonstrating that while quinoxaline itself reacts with poorly stabilized nitrile carbanions, the use of quinoxaline N-oxides allows for a broader range of carbanions to be employed. rsc.org This suggests that the N-oxide of this compound would be a more suitable substrate for introducing various substituents via VNS reactions.

Substitution of Halogen Atoms

Halogenated quinoxalines are valuable intermediates for further functionalization through nucleophilic aromatic substitution (SNAr) reactions. The introduction of a halogen atom at a specific position on the this compound backbone would provide a reactive handle for the introduction of various nucleophiles, including oxygen, nitrogen, and sulfur-based reagents. beilstein-journals.orgnih.gov For instance, a chloro-substituted quinoxaline can readily undergo substitution with amines, alkoxides, and thiolates. nih.gov The reactivity of the halogen is dependent on its position on the quinoxaline ring, with positions activated by the electron-withdrawing nature of the pyrazine (B50134) ring and the carbonitrile group being more susceptible to substitution.

Oxidation Reactions and Quinoxaline N-Oxide Formation

Oxidation of the nitrogen atoms in the pyrazine ring of quinoxaline derivatives leads to the formation of quinoxaline N-oxides, which are versatile intermediates in organic synthesis. researchgate.netrsc.org

Regioselectivity in N-Oxidation

The oxidation of substituted quinoxalines can lead to the formation of two possible mono-N-oxides (N1-oxide and N4-oxide) and a di-N-oxide. The regioselectivity of this reaction is influenced by the electronic effects of the substituents on the quinoxaline ring. For this compound, the electron-donating methyl group at the 3-position and the electron-withdrawing carbonitrile group at the 5-position will direct the oxidation. The nitrogen at the 4-position is generally more susceptible to oxidation due to the electronic influence of substituents on the benzene ring.

Transformations of N-Oxide Moieties

Quinoxaline N-oxides are highly reactive and can undergo a variety of transformations. researchgate.netmdpi.com Deoxygenation can restore the quinoxaline core. mdpi.com They are also precursors for C-H functionalization at the C2 position. The N-oxide moiety activates the adjacent C-H bond, facilitating nucleophilic attack. For example, quinoline (B57606) N-oxides react with N-sulfonyl-1,2,3-triazoles to yield C2-triazolylquinolines through a deoxygenative heteroarylation. beilstein-journals.org This type of transformation could be applied to the N-oxide of this compound to introduce various heterocyclic fragments. Furthermore, quinazoline (B50416) N-oxides have been shown to undergo alkoxylation at an adjacent methyl group. mdpi.com

Reactivity and Transformations of the Carbonitrile Functional Group

The carbonitrile (cyano) group is a versatile functional group that can be transformed into a variety of other functionalities, significantly expanding the synthetic utility of this compound. ebsco.com

Hydrolysis of the nitrile can yield a carboxylic acid or an amide, depending on the reaction conditions. ebsco.com Mildly acidic conditions can lead to the formation of an amide, while more vigorous hydrolysis results in the corresponding carboxylic acid. ebsco.com This opens the door to a wide range of derivatives, including esters and other carboxylic acid derivatives.

Reduction of the nitrile group provides a primary amine. A strong reducing agent like lithium aluminum hydride (LiAlH₄) is typically used for this transformation. ebsco.com The resulting aminomethyl group can be further functionalized.

The carbon-nitrogen triple bond of the nitrile can also participate in cycloaddition reactions, allowing for the construction of various heterocyclic rings.

The reactivity of the carbonitrile group provides a powerful tool for the derivatization of this compound, allowing for the introduction of new functional groups and the construction of more complex molecular architectures.

Hydrolysis and Related Reactions

The nitrile group of this compound can undergo hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid or its salt. libretexts.orgcommonorganicchemistry.com This transformation is a fundamental reaction for converting nitriles into other functional groups. libretexts.org

Acid Hydrolysis:

Heating the nitrile with a dilute acid, such as hydrochloric acid, results in the formation of 3-methylquinoxaline-5-carboxylic acid. libretexts.orgcommonorganicchemistry.com The reaction proceeds through the protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom, followed by the nucleophilic attack of water. chemistrysteps.com Subsequent tautomerization and further hydrolysis of the resulting amide intermediate yield the carboxylic acid. chemistrysteps.com

Alkaline Hydrolysis:

Treatment with an aqueous alkali solution, like sodium hydroxide (B78521), followed by acidification, also affords the carboxylic acid. libretexts.org In the initial step, the hydroxide ion attacks the nitrile carbon, and after a series of proton transfers, an amide intermediate is formed. chemistrysteps.com This intermediate is then hydrolyzed to the carboxylate salt, which upon acidification, gives the final carboxylic acid. libretexts.orgchemistrysteps.com

Under milder or controlled conditions, the hydrolysis of the nitrile can be stopped at the amide stage, yielding 3-methylquinoxaline-5-carboxamide. masterorganicchemistry.com This partial hydrolysis is a valuable method for the synthesis of primary amides. masterorganicchemistry.com

Table 1: Hydrolysis Reactions of this compound

| Reaction | Reagents and Conditions | Product |

| Acid Hydrolysis | Dilute HCl, heat | 3-Methylquinoxaline-5-carboxylic acid |

| Alkaline Hydrolysis | 1. NaOH (aq), heat2. H₃O⁺ | 3-Methylquinoxaline-5-carboxylic acid |

| Partial Hydrolysis | Mild acidic or basic conditions | 3-Methylquinoxaline-5-carboxamide |

Reductions of the Nitrile Group

The nitrile group in this compound is susceptible to reduction to form a primary amine, 3-methyl-5-(aminomethyl)quinoxaline. This transformation is typically achieved through catalytic hydrogenation or with chemical reducing agents. wikipedia.orglibretexts.org

Catalytic Hydrogenation:

The most common method for the reduction of nitriles to primary amines is catalytic hydrogenation. wikipedia.orgacsgcipr.org This reaction is generally carried out using hydrogen gas in the presence of a metal catalyst such as Raney nickel, palladium, or platinum. wikipedia.orglibretexts.org The choice of catalyst and reaction conditions (temperature, pressure, and solvent) is crucial to achieve high selectivity for the primary amine and to avoid the formation of secondary and tertiary amines as byproducts. wikipedia.org

Chemical Reduction:

Alternatively, the nitrile group can be reduced using stoichiometric reducing agents. wikipedia.orgthieme-connect.de Reagents like lithium aluminum hydride (LiAlH₄) and diborane (B8814927) are effective for this conversion. wikipedia.orgthieme-connect.de The reaction with LiAlH₄ typically involves the transfer of a hydride ion to the nitrile carbon, followed by workup to yield the primary amine. libretexts.org

Table 2: Reduction of the Nitrile Group

| Method | Reagents | Product |

| Catalytic Hydrogenation | H₂, Raney Ni or Pd/C | 3-Methyl-5-(aminomethyl)quinoxaline |

| Chemical Reduction | LiAlH₄, followed by H₂O workup | 3-Methyl-5-(aminomethyl)quinoxaline |

Chemical Modifications at the Methyl Group (C-3 Position)

The methyl group at the C-3 position of the quinoxaline ring offers another site for chemical modification, primarily through oxidation and condensation reactions.

Aldehyde and Carboxylic Acid Derivatives from Methyl Oxidation

The methyl group can be oxidized to an aldehyde or a carboxylic acid. The oxidation of methyl groups on aromatic rings can be achieved using various oxidizing agents. organic-chemistry.org For instance, the oxidation of substituted toluenes to benzoic acids can be accomplished using molecular oxygen in the presence of catalysts like cobalt salts. organic-chemistry.org A similar strategy could potentially be applied to this compound to yield 3-formylquinoxaline-5-carbonitrile or 3-carboxyquinoxaline-5-carbonitrile.

Condensation and Coupling Reactions Involving the Methyl Group

The methyl group at the C-3 position can be activated for condensation reactions, particularly the Knoevenagel condensation. nih.govrsc.org This reaction involves the condensation of an active methylene (B1212753) compound with a carbonyl group. nih.gov While the methyl group itself is not an active methylene compound, its protons can be sufficiently acidic to participate in condensation reactions under appropriate basic conditions, especially when adjacent to the electron-withdrawing quinoxaline ring. These reactions typically lead to the formation of a new carbon-carbon double bond. nih.gov For instance, condensation with an aromatic aldehyde would yield a styryl-type derivative.

Furthermore, the methyl group can be a site for various coupling reactions, which are fundamental in organic synthesis for constructing complex molecules. researchgate.net

Formation of Complex Quinoxaline Hybrid Systems

Quinoxaline derivatives are valuable building blocks for the synthesis of more complex heterocyclic systems. The functional groups on this compound can participate in cyclization and multicomponent reactions to form fused or linked heterocyclic structures. researchgate.netnih.gov For example, the nitrile group can be a precursor for the formation of other heterocyclic rings, such as triazoles or imidazoles. nih.gov The synthesis of quinoxaline-benzimidazole hybrids has been reported through multicomponent reactions, highlighting the utility of quinoxaline derivatives in creating structurally diverse molecules. researchgate.net The development of such hybrid molecules is a significant area of research, as it allows for the combination of different pharmacophores to create novel compounds with potentially enhanced biological activities. researchgate.net

Structure-Reactivity Correlation Studies within the this compound Scaffold

The reactivity of the this compound scaffold is governed by the electronic properties of the quinoxaline ring system and the substituents. The quinoxaline ring is inherently electron-deficient due to the presence of two nitrogen atoms. nih.gov The nitrile group at the C-5 position is a strong electron-withdrawing group, which further influences the electronic distribution within the molecule.

Computational studies, such as Density Functional Theory (DFT) calculations, can provide insights into the electronic structure and reactivity of the molecule. These studies can help predict the most likely sites for electrophilic and nucleophilic attack. The electron-deficient nature of the quinoxaline ring generally makes it susceptible to nucleophilic attack, while the substituents can modulate this reactivity. The presence of the methyl group, an electron-donating group, can slightly counteract the electron-withdrawing effect of the quinoxaline ring and the nitrile group at its position. Understanding these structure-reactivity relationships is crucial for designing new synthetic routes and for predicting the chemical behavior of this and related quinoxaline derivatives.

Advanced Spectroscopic and Analytical Characterization Methodologies for 3 Methylquinoxaline 5 Carbonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules, offering detailed information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

Proton NMR (¹H NMR) spectroscopy for 3-Methylquinoxaline-5-carbonitrile provides crucial information about the number, connectivity, and chemical environment of the hydrogen atoms in the molecule. The aromatic protons on the quinoxaline (B1680401) ring system typically appear in the downfield region of the spectrum, generally between 7.5 and 9.0 ppm, due to the deshielding effect of the aromatic ring currents. The specific chemical shifts and coupling patterns of these protons are influenced by the positions of the methyl and cyano substituents. The methyl group protons, being attached to the heterocyclic ring, are expected to resonate as a singlet in the range of 2.5 to 3.0 ppm.

Table 1: Expected ¹H NMR Data for this compound

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H | 7.5 - 9.0 | m | - |

| Methyl (-CH₃) | 2.5 - 3.0 | s | - |

Note: The data in this table is estimated based on general principles of NMR spectroscopy and data from related compounds.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Applications

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The spectrum for this compound is expected to show distinct signals for each of the ten carbon atoms. The carbon atom of the nitrile group (C≡N) is characteristically found in the 115-120 ppm region. The aromatic and heterocyclic carbons will appear in the downfield region, typically between 120 and 160 ppm. The chemical shift of the methyl carbon is anticipated to be in the upfield region, around 20-25 ppm. The specific chemical shifts of the ring carbons are sensitive to the electronic effects of the nitrogen atoms and the substituents.

Table 2: Expected ¹³C NMR Data for this compound

| Carbon | Expected Chemical Shift (δ, ppm) |

| C≡N | 115 - 120 |

| Aromatic/Heterocyclic-C | 120 - 160 |

| Methyl (-CH₃) | 20 - 25 |

Note: The data in this table is estimated based on general principles of NMR spectroscopy and data from related compounds.

Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR) and Advanced NMR Techniques

Nitrogen-15 (¹⁵N) NMR spectroscopy can provide direct information about the electronic environment of the nitrogen atoms within the quinoxaline ring and the nitrile group. The chemical shifts of the quinoxaline nitrogens would be indicative of their hybridization and involvement in the aromatic system. Advanced NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be invaluable in unambiguously assigning the proton and carbon signals and confirming the connectivity of the atoms within the molecule. These 2D NMR experiments correlate the signals of directly bonded and long-range coupled nuclei, respectively, providing a comprehensive structural map of this compound.

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound is expected to exhibit several characteristic absorption bands. The most prominent of these would be the sharp, strong stretching vibration of the nitrile (C≡N) group, which typically appears in the range of 2220-2260 cm⁻¹. For aromatic nitriles, this peak is often observed between 2220 and 2240 cm⁻¹. The spectrum would also display characteristic C-H stretching vibrations for the aromatic and methyl protons, typically above and below 3000 cm⁻¹, respectively. The C=N and C=C stretching vibrations of the quinoxaline ring system would give rise to a series of bands in the 1400-1600 cm⁻¹ region. For the related 3-methylquinoxaline-2-carbonitrile, a strong C≡N stretch was reported at 2260 cm⁻¹. researchgate.net

Table 3: Expected FT-IR Data for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch (Methyl) | 2850 - 3000 | Medium |

| C≡N Stretch (Nitrile) | 2220 - 2260 | Strong, Sharp |

| C=N, C=C Stretch (Aromatic) | 1400 - 1600 | Medium to Strong |

Note: The data in this table is estimated based on general principles of FT-IR spectroscopy and data from related compounds.

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound, the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (C₁₀H₇N₃, 169.19 g/mol ). High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition of the molecule with high accuracy. The fragmentation pattern would likely involve the loss of the methyl group (M-15) and the cyano group (M-26), as well as characteristic fragmentation of the quinoxaline ring system, providing further confirmation of the structure.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of organic compounds by providing a highly accurate measurement of their mass-to-charge ratio (m/z). This technique allows for the determination of a compound's elemental formula, distinguishing it from other molecules with the same nominal mass. For this compound (Chemical Formula: C₁₀H₇N₃), HRMS can verify its elemental composition with a high degree of precision, typically within a few parts per million (ppm). nih.gov The resolving power of HRMS instruments, such as Orbitrap-based systems, is crucial for separating the analyte signal from matrix interferences, thereby enhancing selectivity and the signal-to-noise ratio. nih.gov The exact mass is a critical piece of data for confirming the identity of a newly synthesized compound or for identifying it in a complex mixture.

Table 1: HRMS Data for this compound

| Parameter | Value |

| Chemical Formula | C₁₀H₇N₃ |

| Theoretical Exact Mass ([M+H]⁺) | 170.0713 Da |

| Hypothetical Measured Mass ([M+H]⁺) | 170.0711 Da |

| Mass Error | -1.2 ppm |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) provides profound structural insights by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. unito.it This process, often involving collision-induced dissociation (CID), creates a fragmentation pattern that serves as a structural fingerprint of the molecule. unito.itescholarship.org For this compound, the protonated molecule ([M+H]⁺) would be selected in the first stage of the mass spectrometer and then subjected to fragmentation.

The resulting spectrum would reveal characteristic neutral losses and fragment ions. The fragmentation of quinoxaline derivatives often involves cleavage of the heterocyclic ring system, while nitrile-containing compounds can exhibit the loss of hydrogen cyanide (HCN). unito.itakjournals.com The analysis of these fragmentation pathways helps to confirm the connectivity of the atoms and the positions of substituents on the quinoxaline core. For instance, the fragmentation of a related compound, 3-methylquinoxaline-2-carboxylic acid, produces key diagnostic ions that help elucidate its structure. akjournals.com The study of these patterns is crucial for distinguishing between isomers and identifying unknown metabolites or degradation products. nih.gov

Table 2: Proposed MS/MS Fragmentation Data for this compound ([M+H]⁺)

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss |

| 170.1 | 143.1 | HCN (Hydrogen Cyanide) |

| 170.1 | 155.1 | CH₃ (Methyl Radical) |

| 143.1 | 116.1 | HCN |

| 116.1 | 90.1 | C₂H₂ (Acetylene) |

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.org This technique is particularly informative for molecules containing chromophores, which are functional groups with valence electrons of low excitation energy. tanta.edu.eg

The this compound molecule possesses a highly conjugated system due to the fusion of the benzene (B151609) and pyrazine (B50134) rings, further extended by the nitrile group. This extended π-system is the primary chromophore. The UV-Vis spectrum is expected to be characterized by two main types of electronic transitions:

π → π* transitions: These are high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. Due to the extended conjugation in the quinoxaline system, these transitions occur at longer wavelengths (lower energy) compared to isolated double bonds. libretexts.org

n → π* transitions: These lower-intensity transitions involve the promotion of an electron from a non-bonding orbital (n), specifically the lone pairs on the nitrogen atoms of the pyrazine ring, to a π* antibonding orbital. youtube.com

The position of the maximum absorbance (λmax) is sensitive to the solvent and the molecular structure. The extended conjugation in this compound is expected to result in significant absorption in the 200-400 nm range. libretexts.org Studies on other quinoxaline derivatives confirm that their absorption spectra are typically found in this region. researchgate.netresearchgate.net

Table 3: Expected Electronic Transitions for this compound

| Transition Type | Orbitals Involved | Expected Wavelength Range | Expected Intensity |

| π → π | π (HOMO) → π (LUMO) | 250-350 nm | High (ε > 10,000) |

| n → π | n (N lone pair) → π (LUMO) | 300-400 nm | Low (ε < 2,000) |

Electrochemical Analysis

Cyclic Voltammetry for Redox Behavior Studies

Cyclic Voltammetry (CV) is a powerful electroanalytical technique used to investigate the redox (reduction-oxidation) properties of a compound. It measures the current that develops in an electrochemical cell as the potential is varied. Studies on quinoxaline derivatives have shown they are electrochemically active, often undergoing reversible one-electron reduction processes to form stable radical anions. researchgate.netabechem.com

For this compound, a CV experiment would likely reveal one or more reduction peaks as the potential is scanned in the negative direction. The potential at which these peaks occur provides information about the energy level of the Lowest Unoccupied Molecular Orbital (LUMO). The reversibility of the redox event can be assessed by the ratio of the anodic to cathodic peak currents and the separation between their peak potentials. This behavior is significant as the redox potential of quinoxaline derivatives has been correlated with their biological activity. abechem.com

Table 4: Hypothetical Cyclic Voltammetry Data for this compound

| Parameter | Symbol | Hypothetical Value | Description |

| Cathodic Peak Potential | Epc | -1.10 V | Potential at which reduction occurs. |

| Anodic Peak Potential | Epa | -1.02 V | Potential at which re-oxidation occurs. |

| Half-Wave Potential | E₁/₂ | -1.06 V | Average of Epc and Epa; approximates the standard reduction potential. |

| Peak Current Ratio | ipa/ipc | ~1.0 | Indicates a chemically reversible process. |

Correlation of Electrochemical Properties with Molecular Structure

The electrochemical properties of quinoxaline derivatives are intrinsically linked to their molecular structure. nih.gov The introduction of different functional groups into the quinoxaline scaffold allows for the precise tuning of energy levels and redox potentials. abechem.comnih.gov In this compound, two substituents modulate the electronic character of the ring system:

Methyl Group (-CH₃): An electron-donating group that raises the energy of the molecular orbitals.

Nitrile Group (-CN): A strong electron-withdrawing group that lowers the energy of the molecular orbitals, particularly the LUMO.

The potent electron-withdrawing nature of the nitrile group is expected to dominate, lowering the energy of the LUMO. A lower LUMO energy makes the molecule easier to reduce, which translates to a less negative reduction potential in the cyclic voltammogram. abechem.com This is a key structure-property relationship, as quinoxalines with less negative reduction potentials have been noted to be more biologically active in some contexts. abechem.com Therefore, the electrochemical analysis provides critical insight into the electronic nature of the molecule, which can be used to predict its behavior in various applications, from organic electronics to medicinal chemistry. nih.govjcesr.org

X-ray Crystallography for Solid-State Structural Determination

The definitive three-dimensional arrangement of atoms and molecules in the solid state is elucidated through X-ray crystallography. This powerful analytical technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the physical and chemical properties of a compound.

A comprehensive search of scientific literature and crystallographic databases was conducted to obtain single-crystal X-ray diffraction data for this compound. Despite a thorough investigation, no published crystallographic data specifically for the this compound isomer was found in the available resources.

For illustrative purposes, the crystallographic data for a closely related isomer, 3-Methylquinoxaline-2-carbonitrile, has been reported. researchgate.net This information, while not the focus of the present article, highlights the type of detailed structural insights that X-ray crystallography can provide. The study of 3-Methylquinoxaline-2-carbonitrile revealed a triclinic crystal system with a P-1 space group. researchgate.net The molecule was found to be essentially planar, with the crystal packing stabilized by a network of weak hydrogen-bonding interactions and π–π stacking. researchgate.net

Should single crystals of this compound be successfully grown and analyzed in the future, a similar set of detailed crystallographic parameters would be expected. The resulting data table would likely include the following key parameters:

| Crystallographic Parameter | Description |

| Empirical Formula | The simplest whole-number ratio of atoms in the compound. |

| Formula Weight | The sum of the atomic weights of the atoms in the empirical formula. |

| Crystal System | The symmetry of the crystal lattice (e.g., triclinic, monoclinic, orthorhombic). |

| Space Group | A mathematical description of the symmetry of the crystal structure. |

| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). |

| Volume (V) | The volume of the unit cell. |

| Z | The number of molecules in the unit cell. |

| Calculated Density (Dx) | The theoretical density of the crystal. |

| Radiation | The type of X-ray radiation used for the experiment (e.g., Mo Kα, Cu Kα). |

| Temperature (T) | The temperature at which the diffraction data was collected. |

The determination of the crystal structure of this compound would provide invaluable information for understanding its solid-state behavior and for correlating its structure with its spectroscopic and physical properties.

Theoretical and Computational Chemistry Studies of 3 Methylquinoxaline 5 Carbonitrile

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a microscopic view of the molecular world. These methods allow for the detailed investigation of a molecule's structure, stability, and electronic nature, offering insights that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) for Molecular Structure Optimization and Electronic Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its ability to accurately predict the geometric and electronic properties of molecules. nih.gov For quinoxaline (B1680401) derivatives, DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. nih.govresearchgate.net This process involves finding the lowest energy conformation of the molecule, which is crucial for understanding its reactivity and interactions with other molecules.

Theoretical calculations using DFT can also elucidate various electronic properties. researchgate.net For instance, the distribution of electron density within the molecule can be mapped, highlighting regions that are electron-rich or electron-poor. This information is vital for predicting how the molecule will interact with biological targets.

Calculation of Molecular Orbitals (HOMO-LUMO Energies and Electron Density Distributions)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more reactive and can be more easily excited.

For quinoxaline derivatives, DFT calculations are used to determine the energies of these orbitals and visualize their spatial distribution. researchgate.netnih.govekb.eg This analysis helps in understanding the charge transfer interactions within the molecule and with its environment. The electron density distribution, also calculable through DFT, provides a visual representation of where electrons are most likely to be found, further clarifying the molecule's reactive sites. nih.gov

Below is a table summarizing key electronic properties that can be determined through DFT calculations:

| Property | Description | Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the ability to donate electrons. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the ability to accept electrons. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Relates to chemical reactivity and stability. |

| Electron Density | The probability of finding an electron at a particular point. | Identifies electron-rich and electron-poor regions. |

Prediction of Spectroscopic Parameters

Computational methods can also predict various spectroscopic parameters, which can then be compared with experimental data to validate the theoretical model. For example, theoretical calculations can predict the vibrational frequencies that would be observed in an infrared (IR) spectrum. nih.gov Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) of molecules. nih.govresearchgate.net These predictions are invaluable for interpreting experimental spectra and confirming the structure of newly synthesized compounds.

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are powerful computational techniques used to predict how a small molecule, or ligand, will interact with a biological target, typically a protein. researchgate.netnih.govmdpi.com These methods are instrumental in drug discovery and design, providing insights into the binding modes and affinities of potential drug candidates. nih.govresearchgate.netnih.govmdpi.comnih.gov

Ligand-Based Drug Design Approaches

In ligand-based drug design, the focus is on a set of molecules known to interact with a specific biological target. nih.gov This approach is particularly useful when the three-dimensional structure of the target protein is unknown. By analyzing the common structural features and properties of known active compounds, a pharmacophore model can be developed. This model represents the essential steric and electronic features required for biological activity.

For 3-methylquinoxaline derivatives, ligand-based approaches have been used to design new compounds with potential anticancer activity. By identifying the key pharmacophoric features of known inhibitors of targets like VEGFR-2, researchers can design novel quinoxaline-based molecules that are predicted to have similar or enhanced activity. nih.gov

Protein-Ligand Interaction Analysis (Computational Aspects)

When the three-dimensional structure of a target protein is available, molecular docking simulations can be performed to predict the binding orientation and affinity of a ligand. nih.govmdpi.com This process involves placing the ligand into the binding site of the protein and evaluating the energetic favorability of different poses.

Computational analysis of protein-ligand interactions involves identifying key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions that stabilize the complex. For instance, docking studies with 3-methylquinoxaline derivatives have been used to understand their binding to the active site of enzymes like VEGFR-2, revealing the specific amino acid residues involved in the interaction. researchgate.net This detailed understanding of the binding mode is crucial for optimizing the ligand's structure to improve its potency and selectivity. nih.gov

The following table outlines the types of interactions analyzed in protein-ligand docking studies:

| Interaction Type | Description |

| Hydrogen Bonds | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. |

| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. |

| Electrostatic Interactions | Attractive or repulsive forces between molecules based on their charge distribution. |

| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. |

| Pi-Interactions | Interactions involving pi systems, such as pi-pi stacking and cation-pi interactions. |

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods aimed at establishing a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For quinoxaline derivatives, QSAR models have been instrumental in identifying key molecular features that govern their therapeutic effects, such as anticancer, anti-tubercular, and anti-inflammatory activities. nih.govtandfonline.comresearchgate.net

The development of a QSAR model typically involves calculating a wide range of molecular descriptors for a set of quinoxaline analogues with known biological activities. These descriptors quantify various aspects of the molecular structure, including topological, electronic, and steric properties. Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), and artificial neural networks (ANN), are then employed to build a predictive model. nih.gov

For instance, in a 2D-QSAR study on quinoxaline derivatives as potential anticancer agents against triple-negative breast cancer, researchers identified several key molecular descriptors that correlate with the compounds' inhibitory concentrations (IC50). nih.govresearchgate.net The resulting regression models help in predicting the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. mdpi.com

A typical QSAR analysis for quinoxaline derivatives might identify the following types of descriptors as significant:

| Descriptor Type | Specific Descriptor Example | Potential Influence on Activity |

| Electronic | Zcomp Dipole | Relates to the molecule's polarity and its ability to engage in electrostatic interactions with a biological target. |

| Topological | T_T_C_6 (Count of Triples of C-atoms) | Describes the branching and connectivity of the carbon skeleton, affecting how the molecule fits into a receptor site. |

| Steric/Geometrical | Most Hydrophobic Hydrophilic Distance (XA) | Influences the molecule's solubility and its hydrophobic/hydrophilic interactions with the target protein. |

| Thermodynamic | Energy Dispersive (Epsilon3) | Reflects the distribution of energy on the molecule's surface, which is important for binding affinity. |

| Quantum-Chemical | MMFF_6 (Force Field Energy) | An estimation of the molecule's strain energy, which can impact its conformational stability and binding. |

This table is representative of descriptors found in QSAR studies of quinoxaline derivatives and is for illustrative purposes. nih.govresearchgate.net

These models are validated using internal and external sets of compounds to ensure their statistical robustness and predictive power. nih.gov The insights gained from the contribution of different descriptors—for example, whether electron-withdrawing or electron-donating groups enhance activity—provide a rational guide for designing more potent quinoxaline-based therapeutic agents. tandfonline.com

Reaction Mechanism Elucidation through Computational Simulations

Computational simulations are a powerful tool for elucidating the detailed mechanisms of chemical reactions, providing insights into transition states, reaction intermediates, and energy barriers that are often difficult to obtain through experimental means alone. The synthesis of the quinoxaline core, a critical step in obtaining compounds like 3-methylquinoxaline-5-carbonitrile, has been a subject of such computational investigation.

The most common method for synthesizing quinoxalines is the condensation reaction between an o-phenylenediamine (B120857) and a 1,2-dicarbonyl compound. researchgate.net Computational studies, often using Density Functional Theory (DFT), can model this process step-by-step. For example, in an acid-catalyzed mechanism, simulations can illustrate the catalyst's role in activating a carbonyl group of the dicarbonyl compound, making it more susceptible to nucleophilic attack by the diamine. researchgate.net

The elucidated pathway generally involves:

Initial Condensation: One amino group of the o-phenylenediamine attacks a carbonyl group, forming a hemiaminal intermediate.

Dehydration: Elimination of a water molecule leads to the formation of an imine.

Intramolecular Cyclization: The second amino group attacks the remaining carbonyl group, leading to the formation of a dihydrequinoxaline ring.

Aromatization: A final oxidation or dehydration step results in the stable, aromatic quinoxaline ring system.

Thermodynamic Property Predictions for Quinoxaline Derivatives

The thermodynamic properties of molecules, such as enthalpy of formation, entropy, and Gibbs free energy, are fundamental to understanding their stability and reactivity. Computational chemistry provides reliable methods for predicting these properties, which can be especially valuable when experimental measurements are challenging. Density Functional Theory (DFT) is a widely used method for these predictions. mdpi.com

For the quinoxaline family, computational studies have been successfully employed to determine key thermodynamic parameters. A notable example is the combined experimental and computational study on a series of quinoxaline-1,4-dioxide derivatives. nih.govunt.edu In this research, DFT calculations were used to estimate the gas-phase standard molar enthalpies of formation (ΔfH°m(g)) at 298.15 K. These theoretical values were found to be in excellent agreement with those determined experimentally from combustion calorimetry. nih.gov

The study also used theoretical calculations to derive the first and second N-O bond dissociation enthalpies (BDEs), providing insight into the stability of the N-oxide bonds, which are crucial for the biological activity of this class of compounds. nih.govunt.edu

Calculated Thermodynamic Properties for select Quinoxaline-1,4-Dioxide Derivatives

| Compound | Calculated ΔfH°m(g) (kJ·mol⁻¹) | Calculated First N-O BDE (kJ·mol⁻¹) | Calculated Second N-O BDE (kJ·mol⁻¹) |

| 2,3-Dimethylquinoxaline 1,4-dioxide | 133.5 | 231.4 | 240.2 |

| 2-Ethoxycarbonyl-3-methylquinoxaline 1,4-dioxide | -239.5 | 225.1 | 237.7 |

| 2-Benzyl-3-methylquinoxaline 1,4-dioxide | 249.2 | 229.3 | 237.7 |

Data sourced from a combined experimental and computational study on quinoxaline-1,4-dioxide derivatives. nih.gov

Beyond enthalpies, DFT calculations are also used to investigate other properties of quinoxaline derivatives, such as their electronic structure (HOMO-LUMO energy levels), redox potentials, and photovoltaic properties, which are critical for applications in materials science and medicinal chemistry. researchgate.netnih.govresearchgate.net These computational predictions are vital for understanding molecular stability, reactivity, and the potential for electron transfer processes.

Applications of 3 Methylquinoxaline 5 Carbonitrile in Advanced Chemical Technologies and Material Science

The unique electronic properties of the quinoxaline (B1680401) scaffold, characterized by its electron-deficient pyrazine (B50134) ring fused to a benzene (B151609) ring, make its derivatives highly valuable in non-pharmaceutical fields. The presence of a methyl group (-CH3), an electron-donating group, and a carbonitrile group (-CN), a strong electron-withdrawing group, on the same quinoxaline core suggests that 3-Methylquinoxaline-5-carbonitrile is a compound with tunable electronic and photophysical properties. These characteristics position it and its derivatives as promising candidates for a range of applications in material science and catalysis.

Future Research Directions and Emerging Opportunities

Development of Novel and Sustainable Synthetic Methodologies

The classical synthesis of quinoxalines often involves the condensation of 1,2-diamino compounds with 1,2-dicarbonyl compounds, which can require high temperatures and strong acid catalysts. nih.govmdpi.com A primary area for future research is the development of greener, more efficient, and sustainable methods specifically tailored for the synthesis of 3-Methylquinoxaline-5-carbonitrile. Modern synthetic chemistry has provided numerous "green" protocols for quinoxaline (B1680401) synthesis in general, which could be adapted and optimized for this specific target molecule. nih.govbenthamdirect.comresearchgate.net

Key opportunities include:

Earth-Abundant Metal Catalysis: The use of manganese(I) catalysts in acceptorless dehydrogenative coupling reactions has proven effective for synthesizing various quinoxaline derivatives. acs.org This atom-economical approach produces only hydrogen and water as byproducts and could offer a sustainable route to this compound. acs.org

Green Solvents and Catalysts: Natural Deep Eutectic Solvents (NADESs) have been used to promote the rapid and high-yielding synthesis of functionalized quinoxalines at room temperature. rsc.org Exploring the use of a choline (B1196258) chloride/water NADES could provide a fast, clean, and efficient protocol. rsc.org Additionally, recyclable heterogeneous catalysts, such as alumina-supported heteropolyoxometalates or nanostructured pyrophosphates, offer mild reaction conditions and easy catalyst recovery. nih.govnih.gov

Energy-Mediated Methods: Microwave-assisted synthesis has been shown to drastically reduce reaction times for quinoxaline derivatives, often leading to high yields and purity in a matter of minutes. digitellinc.comresearchgate.nettsijournals.com Investigating microwave-assisted protocols for the synthesis of this compound could significantly improve efficiency. tsijournals.com

| Methodology | Key Advantages | Potential for this compound | Reference |

|---|---|---|---|

| Manganese(I) Catalysis | Sustainable, atom-economical, uses earth-abundant metal, mild conditions. | Could provide a direct and environmentally friendly synthetic route. | acs.org |

| Natural Deep Eutectic Solvents (NADESs) | Green solvent, fast reaction times (5 min), high yields (>90%), room temperature, recyclable. | Offers a highly efficient and sustainable protocol without requiring additional catalysts. | rsc.org |

| Recyclable Heterogeneous Catalysts | High yields, easy workup, catalyst can be reused multiple times without significant loss of activity. | Enables a practical and viable green technology for its preparation. | nih.govnih.gov |

| Microwave-Assisted Synthesis | Drastically reduced reaction times (seconds to minutes), high yields, high product purity. | Could accelerate the synthesis process, making it more efficient for laboratory and potential scale-up applications. | digitellinc.comresearchgate.nettsijournals.com |

Exploration of Undiscovered Reactivity Pathways and Transformations

The reactivity of the this compound core structure is a rich field for discovery. Research should focus on the unique interplay between the quinoxaline ring and its methyl and nitrile substituents.

Functional Group Transformations: The nitrile (-CN) and methyl (-CH₃) groups are versatile handles for further chemical modification. The nitrile can be hydrolyzed to a carboxylic acid or amide, or reduced to an amine, opening pathways to a vast array of new derivatives. The reactivity of the methyl group, particularly its potential for condensation or halogenation reactions, is another unexplored avenue.

Ring Functionalization: The electrophilic nature of the quinoxaline ring itself can be exploited. Studies on the parent quinoxaline have shown that it can undergo Vicarious Nucleophilic Substitution (VNS) of hydrogen with certain carbanions. rsc.org Investigating the VNS reactivity of this compound could lead to methods for introducing additional substituents onto the heterocyclic ring. rsc.org

Cycloaddition Reactions: The reactivity of the pyrazine (B50134) portion of the quinoxaline system in cycloaddition reactions is not well-documented. Drawing parallels from other nitrogen-containing heterocycles, such as 1,2,3-triazines which react with amidines to form pyrimidines, could inspire novel reaction pathways. nih.gov

Integration into Next-Generation Functional Materials and Devices

Quinoxaline derivatives are known to be valuable components in materials chemistry, with applications as corrosion inhibitors, in photovoltaic devices, and as fluorescent materials. nih.govrsc.org this compound, with its specific substitution pattern, could be engineered for next-generation applications.

Organic Electronics: The quinoxaline scaffold is a key component in some organic semiconductors. nih.gov The electron-withdrawing nature of the nitrile group combined with the electron-donating methyl group could impart unique electronic properties to this compound, making it a candidate for study in organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs).

Fluorescent Materials and Sensors: Related quinoxaline structures, such as pyrrolo[1,2-a]quinoxalines, have been shown to exhibit aggregation-induced emission (AIE) and have been used for bioimaging. nih.gov A detailed photophysical exploration of this compound is warranted to determine its fluorescent properties. Its potential as a core for new fluorophores or as a sensor, where interaction with an analyte could modulate its fluorescence via the nitrile group, should be investigated.

Corrosion Inhibitors: Hydrazinylidene-based quinoxaline derivatives have demonstrated significant efficacy as corrosion inhibitors for mild steel in acidic environments. The nitrogen atoms in the quinoxaline ring can coordinate with metal surfaces. Research into the ability of this compound to form protective films on metal surfaces could lead to new anti-corrosion agents.

Synergistic Approaches Combining Experimental and Computational Research

Modern chemical research benefits immensely from the integration of computational modeling with experimental work. This synergistic approach can accelerate discovery, reduce costs, and provide deeper mechanistic insights. For this compound, this represents a significant opportunity.

Predicting Properties and Reactivity: Density Functional Theory (DFT) calculations can be employed to predict molecular orbital energies, electrostatic potential, and thermodynamic properties. nih.govrsc.org This can help in understanding the molecule's electronic structure and predicting its reactivity in various chemical transformations.

Guiding Materials Design: Computational studies have been successfully used to explore the photophysical properties of quinoxaline derivatives, identifying the electronic transitions responsible for their fluorescence and phosphorescence. nih.gov Similar studies on this compound could predict its suitability for optical applications before undertaking complex synthesis.

Elucidating Mechanisms: When exploring its potential in biological or material applications, molecular docking and molecular dynamics (MD) simulations can provide insight into binding modes and interaction mechanisms. nih.govacs.org For example, simulations have been used to understand how quinoxaline-based corrosion inhibitors adhere to steel surfaces and to guide the design of new anticancer agents by predicting their binding to target enzymes. nih.gov

| Computational Method | Application for this compound | Potential Outcome | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Calculate thermodynamic, molecular orbital, and electrostatic potential properties. | Predict reactivity, stability, and electronic characteristics to guide synthesis and material design. | nih.govrsc.org |

| Time-Dependent DFT (TDDFT) | Simulate absorption and emission spectra; analyze electronic transitions. | Understand and predict photophysical properties (fluorescence, phosphorescence) for optical applications. | nih.gov |

| Molecular Docking | Predict binding modes and affinities to biological targets or material surfaces. | Guide the design of derivatives for specific applications (e.g., enzyme inhibitors, functional materials). | nih.govacs.org |

| Molecular Dynamics (MD) Simulations | Simulate the dynamic behavior of the molecule in various environments (e.g., in solution, on a surface). | Provide insight into mechanisms of action, such as how it functions as a corrosion inhibitor. |

Addressing Gaps in Current Knowledge Pertaining to this compound Chemistry

A comprehensive review of the current scientific landscape reveals significant knowledge gaps concerning this compound. Addressing these gaps is fundamental to realizing its full scientific and commercial potential.

The most prominent gaps include:

Dedicated Synthetic Protocols: While many methods exist for quinoxalines, there is a lack of studies focused specifically on optimizing the synthesis of the 3-methyl-5-carbonitrile derivative for yield, purity, and sustainability.

Characterized Reactivity: The chemical reactivity of the molecule, particularly transformations involving the nitrile and methyl groups in concert with the quinoxaline core, remains uncharacterized.

Physicochemical and Material Properties: There is an absence of published data on its fundamental physicochemical properties, such as its photophysical characteristics (absorption, emission, quantum yield), electronic properties (HOMO/LUMO levels), and performance in material applications.

Biological Activity Profile: Although many quinoxalines are biologically active, the specific activity profile of this compound against various biological targets has not been systematically evaluated.

Computational Foundation: A dedicated computational model correlating theoretical predictions with experimental data for this specific molecule is needed to guide future rational design efforts.

Future research that systematically targets these areas will be crucial in building a complete chemical and physical profile of this compound, paving the way for its use in innovative technologies and applications.

Q & A

Q. What are the recommended synthetic routes for 3-Methylquinoxaline-5-carbonitrile, and how can reaction conditions be optimized for yield improvement?

Methodological Answer: The synthesis of quinoxaline derivatives typically involves cyclocondensation of o-phenylenediamine with α-ketonitriles or α-ketoesters. For this compound, a plausible route is the reaction of 2,3-diamino-5-methylbenzonitrile with glyoxal derivatives under acidic or thermal conditions . Optimization may include:

- Catalyst selection : Use of Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency.

- Solvent systems : Polar aprotic solvents (e.g., DMF) at 80–100°C to improve solubility and reaction kinetics.

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) to isolate the product.

Yield improvements (~60–75%) are achievable by controlling stoichiometry and avoiding over-oxidation side reactions.

Q. How should researchers characterize this compound to confirm structural integrity?

Methodological Answer: Standard characterization protocols include:

- Spectroscopy :

- ¹H/¹³C NMR : Key peaks include aromatic protons (δ 7.5–8.5 ppm) and nitrile carbon (δ ~115 ppm) .

- IR : Stretching vibrations for C≡N (~2220 cm⁻¹) and aromatic C-H (~3050 cm⁻¹).

- Mass Spectrometry : ESI-MS or EI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 184.1).

- Elemental Analysis : Match calculated vs. observed C, H, N percentages (tolerance ≤0.4%).

For crystallographic validation, single-crystal X-ray diffraction is ideal but requires high-purity crystals grown via slow evaporation in DCM/hexane .

Advanced Research Questions

Q. How can computational methods resolve contradictions in reported biological activity data for this compound derivatives?

Methodological Answer: Discrepancies in bioactivity data (e.g., IC₅₀ variations) often arise from assay conditions or impurity profiles. To address this:

- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., bacterial enzymes), identifying key binding residues and validating experimental IC₅₀ values .

- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond acceptors to correlate structural features with observed activities.

- Batch Reproducibility : Validate purity via HPLC (>98%) and standardize assay protocols (e.g., fixed ATP concentrations in kinase assays) .

Q. What strategies are effective for enhancing the solubility and bioavailability of this compound in preclinical studies?

Methodological Answer:

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated amines) at the 2-position to improve water solubility while retaining activity .

- Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles (size <200 nm) for sustained release, tested via in vitro dissolution (PBS, pH 7.4).

- Co-crystallization : Screen with co-formers (e.g., succinic acid) to modify crystal packing and enhance dissolution rates .

Q. How can researchers address inconsistencies in spectroscopic data during structural elucidation of synthetic intermediates?

Methodological Answer:

- 2D NMR Techniques : Employ HSQC and HMBC to resolve overlapping signals and assign quaternary carbons (e.g., distinguishing nitrile vs. aromatic carbons) .

- Isotopic Labeling : Synthesize ¹³C-labeled nitrile precursors to track carbon connectivity in ambiguous cases.

- Comparative Analysis : Cross-reference with databases (e.g., Reaxys) for analogous quinoxaline derivatives to validate peak assignments .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on the compound’s stability under varying pH conditions?

Methodological Answer:

- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and neutral (H₂O) conditions at 40°C for 24 hours. Monitor degradation via LC-MS:

- Acidic pH : Hydrolysis of nitrile to amide observed at >60°C.

- Basic pH : Ring-opening reactions dominate, forming aldehydes.

- Kinetic Modeling : Calculate degradation rate constants (k) using first-order kinetics and derive Arrhenius parameters to predict shelf-life .

Methodological Best Practices

- Synthetic Reproducibility : Document exact molar ratios, solvent grades, and heating rates .

- Bioactivity Validation : Use positive controls (e.g., ciprofloxacin for antibacterial assays) and triplicate measurements .

- Data Reporting : Adhere to IUPAC guidelines for compound naming and include spectral raw data in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.